molecular formula C10H15NOS B2833250 {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol CAS No. 1858005-56-7

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol

Cat. No.: B2833250
CAS No.: 1858005-56-7
M. Wt: 197.3
InChI Key: WNIGKMOZOAOZOL-UHFFFAOYSA-N
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Description

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is a complex organic compound featuring a cyclobutyl ring, a thiophene moiety, and an amino group. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then functionalized to introduce the amino group. The cyclobutyl ring is often synthesized separately and then coupled with the thiophene derivative through a series of reactions, such as nucleophilic substitution or reductive amination.

    Thiophene Functionalization: The thiophene ring can be functionalized using halogenation followed by nucleophilic substitution to introduce the amino group.

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions involving alkenes or alkynes.

    Coupling Reactions: The final step involves coupling the functionalized thiophene with the cyclobutyl ring, often using reagents like lithium aluminum hydride (LiAlH4) for reduction or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the thiophene ring or the amino group, leading to various reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.

Major Products

The major products from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[Amino(phenyl)methyl]cyclobutyl}methanol: Similar structure but with a phenyl ring instead of a thiophene ring.

    {1-[Amino(pyridin-2-yl)methyl]cyclobutyl}methanol: Contains a pyridine ring, offering different electronic properties.

    {1-[Amino(furan-2-yl)methyl]cyclobutyl}methanol: Features a furan ring, which can affect its reactivity and biological activity.

Uniqueness

The presence of the thiophene ring in {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol imparts unique electronic properties and reactivity compared to its analogs. Thiophene rings are known for their stability and ability to participate in various chemical reactions, making this compound particularly versatile in both synthetic and biological applications.

Properties

IUPAC Name

[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIGKMOZOAOZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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